molecular formula C16H15FN2O3 B6539070 N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 1060312-29-9

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Katalognummer B6539070
CAS-Nummer: 1060312-29-9
Molekulargewicht: 302.30 g/mol
InChI-Schlüssel: JBKZTKHSNXYOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide, also known as FPMPA, is a small molecule inhibitor of the enzyme phospholipase A2 (PLA2). FPMPA is a member of the family of inhibitors known as carbamoylmethylphenylacetamides (CMPAs). FPMPA has been used in a variety of scientific research applications, including the investigation of the biochemical and physiological effects of PLA2 inhibition.

Wissenschaftliche Forschungsanwendungen

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of PLA2 inhibition, as well as to study the effects of PLA2 inhibition on inflammation, cancer, and other diseases. N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has also been used to investigate the role of PLA2 in the regulation of cell signaling pathways.

Wirkmechanismus

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide is an inhibitor of the enzyme PLA2. PLA2 is an enzyme that catalyzes the hydrolysis of membrane phospholipids to produce fatty acids and lysophospholipids. N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide binds to the active site of PLA2, blocking its activity and preventing the hydrolysis of phospholipids.
Biochemical and Physiological Effects
The inhibition of PLA2 by N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PLA2 by N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has been shown to reduce inflammation and cell death, as well as to reduce the production of reactive oxygen species. In addition, N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and to modulate immune cell function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and allows for a high degree of control over its concentration. In addition, N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide is highly soluble in aqueous solutions, making it easy to prepare and use in experiments. However, N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide also has some limitations. It is relatively expensive, and its effects are relatively short-lived, which can limit its usefulness in long-term experiments.

Zukünftige Richtungen

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has a wide range of potential future applications. It could be used to investigate the role of PLA2 in the regulation of cell signaling pathways, as well as to study the effects of PLA2 inhibition on inflammation, cancer, and other diseases. In addition, N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide could be used to develop new inhibitors of PLA2 with improved potency and selectivity. Finally, N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide could be used to develop novel therapeutic agents for the treatment of diseases associated with PLA2 activity.

Synthesemethoden

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide is synthesized in two steps. The first step involves the reaction of 4-(carbamoylmethyl)phenol with 2-fluorophenoxyacetic acid in the presence of an acid catalyst. The second step involves the reaction of the intermediate with sodium hydroxide to form the desired product. The overall yield of the reaction is typically high, with yields of up to 98% reported.

Eigenschaften

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-13-3-1-2-4-14(13)22-10-16(21)19-12-7-5-11(6-8-12)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKZTKHSNXYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.